molecular formula C15H15N3O B2864224 4-[2-amino-2-(1H-1,3-benzodiazol-2-yl)ethyl]phenol CAS No. 108787-14-0

4-[2-amino-2-(1H-1,3-benzodiazol-2-yl)ethyl]phenol

Cat. No.: B2864224
CAS No.: 108787-14-0
M. Wt: 253.305
InChI Key: JADRDLCJAMHPII-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

4-[2-amino-2-(1H-1,3-benzodiazol-2-yl)ethyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-amino-2-(1H-1,3-benzodiazol-2-yl)ethyl]phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-amino-2-(1H-1,3-benzodiazol-2-yl)ethyl]phenol involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-amino-2-(1H-1,3-benzodiazol-2-yl)ethyl]phenol is unique due to the presence of both the benzimidazole and phenol groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research applications .

Biological Activity

4-[2-amino-2-(1H-1,3-benzodiazol-2-yl)ethyl]phenol, also known by its CAS number 108787-14-0, is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its antitumor effects, mechanisms of action, and structure-activity relationships (SAR).

  • Molecular Formula : C15H15N3O
  • Molecular Weight : 253.29 g/mol
  • Structure : The compound features a benzodiazole moiety linked to a phenolic group, which is critical for its biological activity.

Antitumor Activity

Research indicates that derivatives of benzodiazole compounds exhibit significant antitumor properties. The compound in focus has been evaluated for its potential to inhibit tumor growth in various cancer cell lines.

Table 1: Antitumor Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
HCT116 (Colon)0.64PLK4 inhibition
KMS-12 BM1.40Apoptosis induction
MCF-7 (Breast)0.90ERK1/2 pathway modulation

The compound has shown IC50 values in the low micromolar range against several cancer cell lines, indicating potent antiproliferative activity. For instance, it was observed to inhibit the growth of HCT116 tumor cells effectively, demonstrating its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Kinases : The compound acts as an inhibitor of Polo-like kinase 4 (PLK4), which is crucial for cell division and proliferation.
  • Induction of Apoptosis : Studies have shown that it can induce apoptosis in cancer cells by modulating key signaling pathways such as ERK1/2 .
  • Cell Cycle Arrest : The compound may cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating .

Structure-Activity Relationship (SAR)

The effectiveness of this compound is influenced by its structural components:

  • Amino Group : The presence of the amino group enhances interaction with biological targets.
  • Benzodiazole Moiety : This structure contributes significantly to the compound's ability to bind with proteins involved in cancer progression.

Research into SAR has led to the development of various derivatives that exhibit improved potency and selectivity against specific cancer types .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on Colon Cancer : In vivo studies demonstrated that treatment with this compound resulted in a significant reduction in tumor size in mouse models bearing HCT116 tumors .
  • Breast Cancer Models : In MCF-7 breast cancer cells, the compound was shown to activate apoptotic pathways effectively, increasing total apoptosis by over 30% compared to control groups .
  • Mechanistic Insights : Detailed mechanistic studies revealed that the compound's action involves both direct inhibition of target kinases and modulation of downstream signaling pathways related to cell survival and proliferation .

Properties

IUPAC Name

4-[2-amino-2-(1H-benzimidazol-2-yl)ethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c16-12(9-10-5-7-11(19)8-6-10)15-17-13-3-1-2-4-14(13)18-15/h1-8,12,19H,9,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADRDLCJAMHPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(CC3=CC=C(C=C3)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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